molecular formula C17H19F2N3O2S B6505321 4-Thiazoleacetamide, N-[(2,6-difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]- CAS No. 923121-43-1

4-Thiazoleacetamide, N-[(2,6-difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]-

Cat. No.: B6505321
CAS No.: 923121-43-1
M. Wt: 367.4 g/mol
InChI Key: AMFNUHTZPBRIEW-UHFFFAOYSA-N
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Description

4-Thiazoleacetamide, N-[(2,6-difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]- is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazoleacetamide, N-[(2,6-difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]- typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Substitution: The difluorophenyl group is introduced via nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Thiazoleacetamide, N-[(2,6-difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Thiazoleacetamide, N-[(2,6-difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for anticancer and anti-inflammatory drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazoleacetamide, N-[(2,6-difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit microbial enzymes, thereby exerting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

4-Thiazoleacetamide, N-[(2,6-difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2S/c1-17(2,3)15(24)22-16-21-10(9-25-16)7-14(23)20-8-11-12(18)5-4-6-13(11)19/h4-6,9H,7-8H2,1-3H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFNUHTZPBRIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126334
Record name N-[(2,6-Difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923121-43-1
Record name N-[(2,6-Difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-thiazoleacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923121-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,6-Difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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